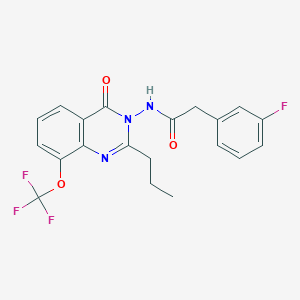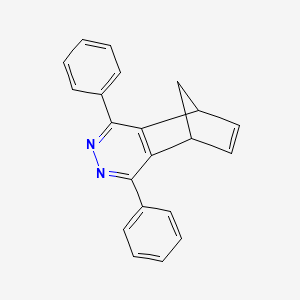
2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-(4-Methylpiperazin-1-yl)propyl)-4-(trifluoromethyl)-10H-phenothiazine hydrochloride is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound, with its unique trifluoromethyl and piperazine substituents, exhibits distinct chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-4-(trifluoromethyl)-10H-phenothiazine hydrochloride typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents like trifluoromethyl iodide under specific conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the phenothiazine core reacts with 4-methylpiperazine.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are crucial in the industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-(3-(4-Methylpiperazin-1-yl)propyl)-4-(trifluoromethyl)-10H-phenothiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter pathways due to its interaction with dopamine receptors.
Medicine: Investigated for its potential antipsychotic and antiemetic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors, which helps in modulating neurotransmitter activity. This mechanism is crucial for its potential antipsychotic effects. Additionally, the trifluoromethyl group enhances its lipophilicity, allowing better penetration of the blood-brain barrier.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Contains a trifluoromethyl group but differs in the side chain structure.
Thioridazine: Similar core structure but different substituents on the phenothiazine ring.
Uniqueness
10-(3-(4-Methylpiperazin-1-yl)propyl)-4-(trifluoromethyl)-10H-phenothiazine hydrochloride is unique due to the combination of the trifluoromethyl group and the piperazine ring, which confer distinct pharmacokinetic and pharmacodynamic properties. This combination enhances its efficacy and reduces side effects compared to other phenothiazine derivatives.
Propiedades
Fórmula molecular |
C21H25ClF3N3S |
|---|---|
Peso molecular |
444.0 g/mol |
Nombre IUPAC |
10-[3-(4-methylpiperazin-1-yl)propyl]-4-(trifluoromethyl)phenothiazine;hydrochloride |
InChI |
InChI=1S/C21H24F3N3S.ClH/c1-25-12-14-26(15-13-25)10-5-11-27-17-7-2-3-9-19(17)28-20-16(21(22,23)24)6-4-8-18(20)27;/h2-4,6-9H,5,10-15H2,1H3;1H |
Clave InChI |
GMSVXYWZTGYEIB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C(C=CC=C42)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


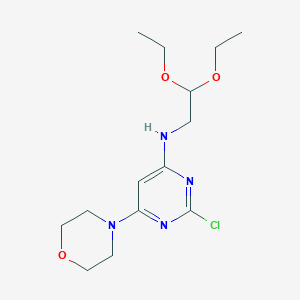
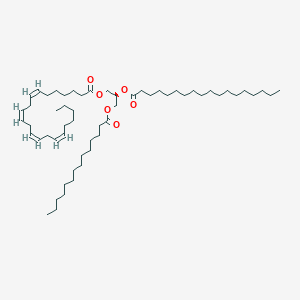
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)
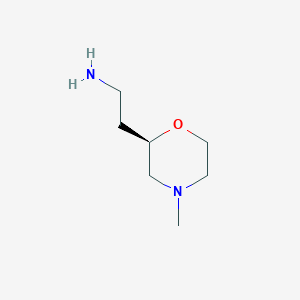
![(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926241.png)
![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)

![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)
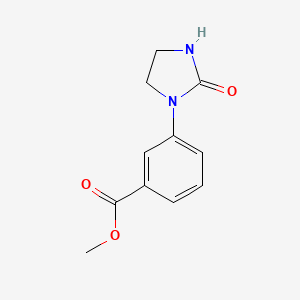
![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)
